4-Bromo-6-(trifluoromethyl)isoquinoline
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Overview
Description
4-Bromo-6-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Another method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate, followed by bromination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions.
Major Products:
Substituted Isoquinolines: Formed through substitution reactions.
Coupled Products: Resulting from cross-coupling reactions.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds.
Materials Science: The compound’s unique properties make it useful in the development of organic light-emitting diodes and other advanced materials.
Chemistry: It is used in various organic synthesis reactions to create complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
- 4-Trifluoromethyl-3,4-dihydroisoquinoline
- 4-(Difluoromethyl)isoquinoline
Comparison: 4-Bromo-6-(trifluoromethyl)isoquinoline is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-5-15-4-6-1-2-7(3-8(6)9)10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLMEFHULAMRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782509-09-4 |
Source
|
Record name | 4-bromo-6-(trifluoromethyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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